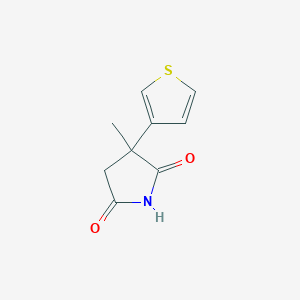![molecular formula C8H15N5O2 B1527312 tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate CAS No. 1249718-92-0](/img/structure/B1527312.png)
tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate, also known as TBTC, is a compound that has been widely studied in scientific research due to its potential applications in various fields. TBTC is a derivative of carbamate, which is a functional group composed of carbon, nitrogen, and oxygen atoms. Carbamates are known for their ability to form strong covalent bonds and are commonly used as insecticides, herbicides, and as intermediates in organic synthesis. TBTC has been studied in the fields of biochemistry, physiology, and pharmacology due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been studied in a variety of scientific fields due to its potential applications. In biochemistry, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been used in the study of enzyme inhibition and protein-protein interactions. In physiology, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been studied as a potential drug target for the treatment of cancer and other diseases. In pharmacology, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been studied as a potential drug candidate for the treatment of pain, inflammation, and other conditions.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is not fully understood, however, it is believed to interact with proteins and enzymes in the body. It is thought to bind to specific receptors and interfere with the activity of enzymes and proteins involved in various biochemical pathways. This interference can lead to changes in the activity of the proteins and enzymes, which can lead to changes in the physiological effects of the compound.
Biochemische Und Physiologische Effekte
Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been studied for its potential effects on the body. In laboratory experiments, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been shown to inhibit the activity of certain enzymes and proteins involved in various biochemical pathways. This inhibition can lead to changes in the activity of these proteins and enzymes, which can lead to changes in the physiological effects of the compound. For example, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, which can lead to changes in metabolic processes such as energy production and storage. Additionally, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate has a number of advantages and limitations when used in laboratory experiments. One advantage of tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is its relatively low toxicity, which makes it safe to use in laboratory settings. Additionally, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is relatively stable and can be stored for long periods of time without degrading. However, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is not very soluble in water and may require solvents such as dimethyl sulfoxide or dimethylformamide to be dissolved in order to be used in experiments. Furthermore, tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is relatively expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate. One potential direction is to further investigate the mechanism of action of the compound and its effects on various biochemical pathways. Additionally, further research could be done to investigate the potential applications of tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate in the treatment of diseases such as cancer and other conditions. Additionally, further research could be done to investigate the potential of tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate as an insecticide or herbicide. Finally, further research could be done to investigate the potential of tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate as a drug target for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-5(6-10-12-13-11-6)9-7(14)15-8(2,3)4/h5H,1-4H3,(H,9,14)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHHKGHLLSXENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



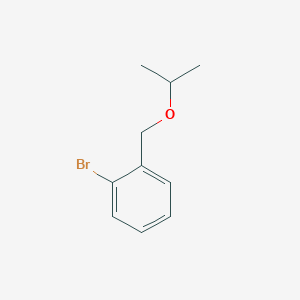

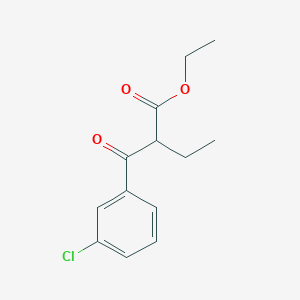
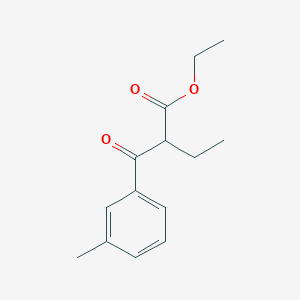
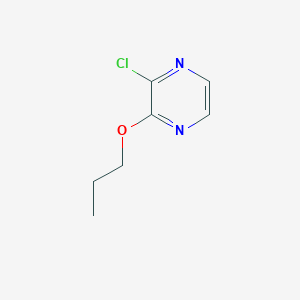

![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)
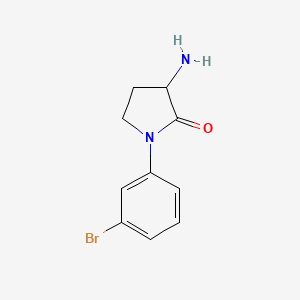
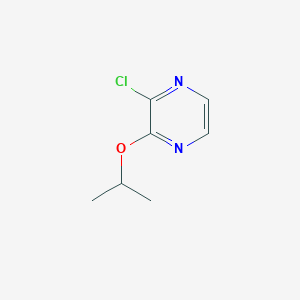
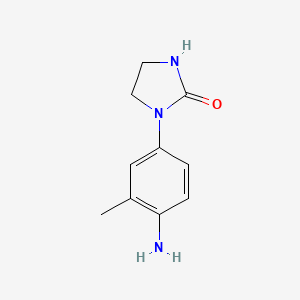
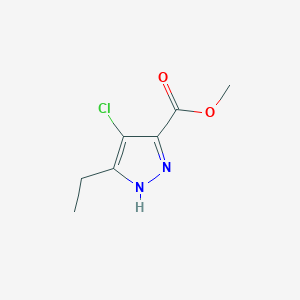
![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)
